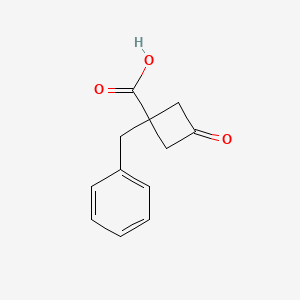

1-Benzyl-3-oxocyclobutane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H12O3 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

1-benzyl-3-oxocyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C12H12O3/c13-10-7-12(8-10,11(14)15)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,15) |

InChI-Schlüssel |

SSNVIXSYBXCUBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(=O)CC1(CC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Preparation of the 3-oxocyclobutane-1-carboxylic acid or its derivatives.

- Benzylation of the carboxylic acid to form the benzyl ester.

Preparation of 3-Oxocyclobutane-1-carboxylic Acid

A detailed method for synthesizing 3-oxocyclobutane-1-carboxylic acid involves ozonolysis of 3-benzylidene cyclobutyl carboxylic acid under low temperatures, followed by reductive workup (patent CN103467270A):

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-Benzylidene cyclobutyl carboxylic acid dissolved in methylene dichloride, cooled to -50 to -60 °C | Ozone passed into solution until color changes to blue | - |

| 2 | Remove cryostat, warm to room temperature, purge with nitrogen | Remove residual ozone | - |

| 3 | Add dimethyl sulfide (DMS) to reduce ozonide intermediates | Workup to yield 3-oxo cyclobutane-carboxylic acid | 78-84% |

This method is scalable, with reported yields of 78-84% depending on batch size, and involves careful temperature control and extraction steps to isolate the product as a white solid.

Benzylation to Form 1-Benzyl-3-oxocyclobutane-1-carboxylate

The benzyl ester formation is typically achieved by alkylation of 3-oxocyclobutane-1-carboxylic acid with benzyl bromide in the presence of a base such as potassium carbonate:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 3-Oxocyclobutane-1-carboxylic acid + benzyl bromide + K2CO3 in acetone or DMF | Reflux or room temperature stirring for 1-16 hours | 53-88% |

| 2 | Workup by aqueous extraction, drying, and chromatography | Purification to isolate benzyl 3-oxocyclobutane-1-carboxylate | 53-88% |

For example, refluxing 3-oxocyclobutanecarboxylic acid (5 g, 44 mmol) with potassium carbonate (12 g, 88 mmol) and benzyl bromide (11.2 g, 66 mmol) in acetone (50 mL) for 16 hours yields the benzyl ester in good yield after chromatographic purification.

Another protocol utilizes DMF as solvent at room temperature for 2 hours with subsequent acid quenching and extraction, giving comparable yields.

Alternative Synthetic Routes and Variations

Triphenylphosphine-mediated synthesis : A multistep approach involving methyl triphenyl phosphine iodide and n-butyllithium to generate intermediates such as 3-benzylidene cyclobutanol, which can be further converted to 3-benzylidene cyclobutyl carboxylic acid and subsequently ozonolyzed to the ketone acid.

Reduction and substitution reactions : Benzyl 3-oxocyclobutanecarboxylate can be reduced to benzyl 3-hydroxycyclobutanecarboxylate using sodium borohydride in tetrahydrofuran at 0-20 °C, followed by further functionalization such as phenoxy substitution or hydrogenation to yield related derivatives.

EDCI-mediated esterification : In an advanced synthetic route, benzyl 3-oxocyclobutane-1-carboxylate is prepared by coupling 3-oxocyclobutanecarboxylic acid with benzyl alcohol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and DMAP in acetonitrile at low temperature, achieving nearly quantitative yield (100%).

Data Table Summarizing Key Preparation Methods

Comprehensive Research Findings and Analysis

The ozonolysis method is a robust approach for preparing the ketone acid intermediate with high purity and good yield, suitable for scale-up with appropriate safety measures due to ozone handling.

Benzylation using benzyl bromide and potassium carbonate is a classical and effective method to obtain the benzyl ester, with flexibility in solvent choice (acetone or DMF) and reaction time.

The EDCI/DMAP coupling method offers a mild and efficient alternative for esterification, avoiding strong bases and high temperatures, potentially beneficial for sensitive substrates.

The multi-step phosphine-based synthesis allows for the construction of complex intermediates but is more labor-intensive and less direct.

Reduction and further functionalization of the benzyl ester open pathways to diverse derivatives, indicating the synthetic versatility of this scaffold.

Analyse Chemischer Reaktionen

Types of Reactions

1-Benzyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-oxocyclobutane-1-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

Industry: The compound is utilized in the production of organic light-emitting diodes (OLEDs) and other advanced materials

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects on Acidity :

- Electron-withdrawing groups (e.g., Cl in , CN in ) increase the acidity of the carboxylic acid compared to electron-donating groups (e.g., benzyl in the target compound).

- Ester derivatives (e.g., methoxycarbonyl in ) exhibit reduced acidity due to the absence of a free carboxylic proton.

Physicochemical Properties :

- Lipophilicity : Benzyl and aryl substituents (e.g., ) enhance lipophilicity, favoring blood-brain barrier penetration.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.

Reactivity and Applications: The ketone group in the target compound and enables nucleophilic additions (e.g., Grignard reactions) for further derivatization. Amino and carbamoyl groups (e.g., ) are utilized in peptide mimetics and enzyme inhibitor design.

Research Findings and Trends

- Synthetic Routes : Benzyl and aryl groups are often introduced via Friedel-Crafts alkylation or Suzuki coupling. Ketones are generated through oxidation of secondary alcohols or via cycloaddition reactions .

- Drug Discovery : The 3-oxo group in the target compound and is a common pharmacophore in protease inhibitors and anti-inflammatory agents.

- Challenges : Cyclobutane ring strain can complicate synthesis but also offers opportunities for selective reactivity in click chemistry .

Biologische Aktivität

1-Benzyl-3-oxocyclobutane-1-carboxylic acid (C12H12O3) is a compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and applications of this compound, supported by various studies and data.

- Molecular Formula : C12H12O3

- Molecular Weight : 204.22 g/mol

- CAS Number : 766513-42-2

Biological Activity Overview

This compound has shown promise in several biological applications, particularly in medicinal chemistry. Research indicates that it may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It is hypothesized that it may inhibit certain pathways involved in cell proliferation and inflammation, although detailed mechanisms are still under investigation.

Anti-Cancer Activity

Several studies have investigated the anti-cancer potential of this compound:

- Study 1 : A study demonstrated that the compound inhibits the growth of hepatocellular carcinoma cells by interfering with glutamine metabolism, depriving tumors of essential nutrients. The proposed mechanism involves inhibition of human ornithine aminotransferase, which is crucial for amino acid metabolism in cancer cells .

- Study 2 : Another research highlighted its potential as an inhibitor of specific kinases involved in cancer progression. The compound showed significant cytotoxic effects on various cancer cell lines, indicating its role as a potential chemotherapeutic agent .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties:

- Case Study : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

- Study Findings : Preliminary tests showed that this compound exhibits activity against various bacterial strains, indicating its potential as a new antimicrobial agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C12H12O3 |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 766513-42-2 |

| Anti-Cancer Activity | Yes |

| Anti-inflammatory Activity | Yes |

| Antimicrobial Activity | Yes |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Benzyl-3-oxocyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of cyclobutane derivatives typically involves [2+2] photocycloaddition or ring-closing strategies. For this compound, a plausible route could include benzylation of a preformed 3-oxocyclobutane carboxylic acid precursor. Optimization may focus on solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalytic systems (e.g., palladium for cross-coupling). Purity can be enhanced via recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Q. How should researchers characterize the physical properties of this compound when literature data are unavailable?

- Methodological Answer : Key properties like melting point can be determined via differential scanning calorimetry (DSC). Solubility profiles should be assessed in solvents of varying polarity (water, DMSO, ethanol) using gravimetric or HPLC-UV methods. Partition coefficients (logP) can be estimated via shake-flask experiments or computational tools like ChemAxon. Note that existing SDS lack critical data, necessitating empirical validation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Based on SDS guidelines, use NIOSH-approved respirators (N95) for particulate control, nitrile gloves, and safety goggles. Work under fume hoods with ≥6 air changes/hour. Store in amber glass containers at 2–8°C, avoiding oxidizers (e.g., peroxides) to prevent decomposition into carbon oxides .

Advanced Research Questions

Q. How does the 3-oxo group influence the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

- Methodological Answer : The ketone at the 3-position acts as an electrophilic site, enabling reactions with Grignard reagents or hydrazines to form hydrazones. Computational studies (DFT) can predict electrophilicity indices, while experimental validation via NMR monitoring of reaction intermediates (e.g., enolate formation) is advised. Compare with 3-Oxocyclopent-1-enecarboxylic acid’s reactivity, where the conjugated enone system enhances Diels-Alder participation .

Q. What experimental strategies can assess the biological potential of this compound, given structural analogs with anti-inflammatory activity?

- Methodological Answer : Screen for COX-2 inhibition using ELISA assays or molecular docking against PDB: 5KIR. Structural analogs like 3-Benzylcyclopentane-1-carboxylic acid show bioactivity via hydrophobic interactions with enzyme pockets. Synthesize derivatives (e.g., amides or esters) to modulate lipophilicity and evaluate cytotoxicity in HEK-293 or HepG2 cell lines .

Q. How can stability studies be designed to evaluate degradation pathways under varying pH and thermal conditions?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH) over 4 weeks. Use HPLC-MS to identify degradation products (e.g., decarboxylation or benzyl group cleavage). For pH stability, prepare buffers (pH 1–13) and analyze via UV-Vis spectroscopy. Cross-reference with cyclobutane-1,1-dicarboxylic acid’s stability data, which shows sensitivity to strong acids/bases .

Data Contradictions and Gaps

- Lack of Toxicity Data : Existing SDS provide no acute toxicity or mutagenicity data. Researchers should conduct Ames tests (OECD 471) and zebrafish embryo assays (OECD 236) for preliminary hazard assessment .

- Conflicting Reactivity Profiles : While the SDS state stability under normal conditions, the oxo group’s reactivity (as seen in analogs) suggests potential for unintended reactions. Validate via controlled small-scale experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.